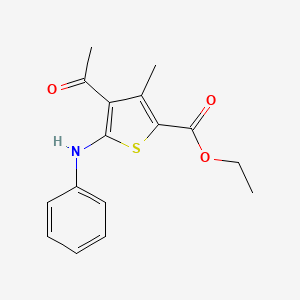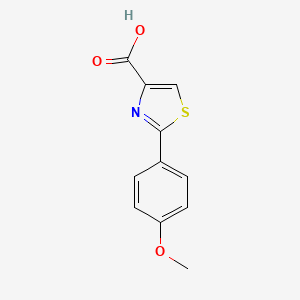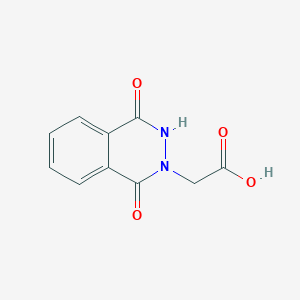![molecular formula C14H10Cl3NO2 B1333044 2,2,2-三氯-1-[4-(2-苯乙酰基)-1H-吡咯-2-基]-1-乙酮 CAS No. 338394-85-7](/img/structure/B1333044.png)
2,2,2-三氯-1-[4-(2-苯乙酰基)-1H-吡咯-2-基]-1-乙酮
描述
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted triazoles, quinolines, or imidazolidines with various acyl chlorides or other reagents. For example, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Similarly, the synthesis of a novel cathinone derivative was performed using several complementary analytical techniques . These methods could potentially be adapted for the synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, FTIR, NMR, and DFT computations. For instance, the structure of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was investigated using single crystal X-ray diffraction and DFT methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be studied through spectroscopic characterizations and computational methods. For example, the UV-Visible spectrum and electronic properties such as HOMO and LUMO energies were measured for a compound using the TD-DFT approach . These studies help in understanding the potential reactions and interactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties, are often investigated using various spectroscopic and computational techniques . These properties are crucial for predicting the behavior of the compound under different conditions and for its potential applications.
科学研究应用
Synthesis of Anti-inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, which include a 2,2,2-trichloro-1-(3-arylthioureido)ethyl group, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
- Methods of Application: The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
- Results: According to molecular docking studies, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Synthesis of Dihydrofolate Reductase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 1,3,4-thiadiazole, which include a 2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl group, are potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in the treatment of various diseases .
- Methods of Application: The synthesis of these compounds is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results: Molecular docking studies show that the resulting compound is a potential inhibitor of DHFR and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Compounds such as “THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1 (2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE” are synthesized and sold for research purposes . They may have potential applications in various fields of chemistry and biology, but specific applications are not listed .
- Methods of Application: The synthesis of these compounds is not specified .
- Results: The results of the use of these compounds in scientific research are not specified .
Synthesis of Dicofol Pesticide
- Scientific Field: Agricultural Chemistry
- Application Summary: “2,2,2-Trichloro-1,1-bis (4-chlorophenyl)ethanol”, also known as Dicofol, is a pesticide used in agriculture . It is structurally similar to “2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone” and may share some chemical properties .
- Methods of Application: Dicofol is applied to crops to control pests .
- Results: The use of Dicofol in agriculture can result in improved crop yields by reducing pest damage .
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Compounds such as “THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1 (2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE” are synthesized and sold for research purposes . They may have potential applications in various fields of chemistry and biology, but specific applications are not listed .
- Methods of Application: The synthesis of these compounds is not specified .
- Results: The results of the use of these compounds in scientific research are not specified .
Synthesis of Dicofol Pesticide
- Scientific Field: Agricultural Chemistry
- Application Summary: “2,2,2-Trichloro-1,1-bis (4-chlorophenyl)ethanol”, also known as Dicofol, is a pesticide used in agriculture . It is structurally similar to “2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone” and may share some chemical properties .
- Methods of Application: Dicofol is applied to crops to control pests .
- Results: The use of Dicofol in agriculture can result in improved crop yields by reducing pest damage .
属性
IUPAC Name |
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYUDUQOXRRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377050 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
CAS RN |
338394-85-7 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

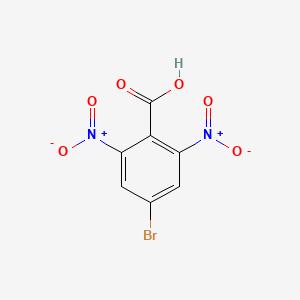
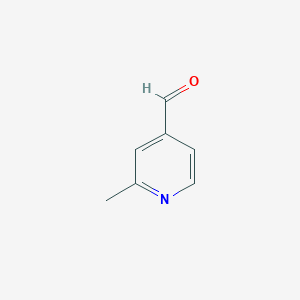
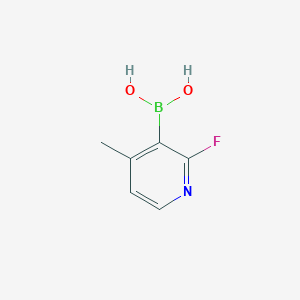
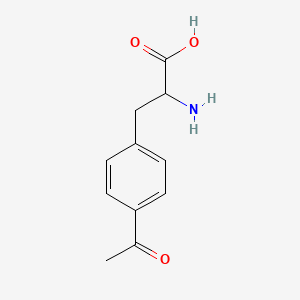
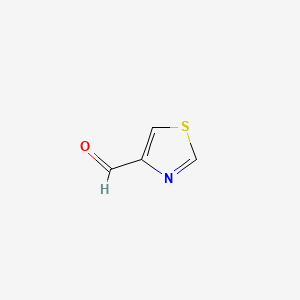
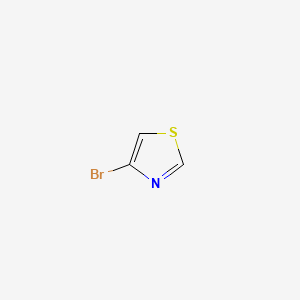
![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)
![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)
![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)
